N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O2S2 and its molecular weight is 399.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with pyrazole structures have been investigated as chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by assessing the contribution of various CYP isoforms to the total metabolism of drugs. The selectivity of such inhibitors is essential for identifying specific CYP isoforms involved in drug metabolism, thereby aiding in the prediction of potential drug-drug interactions (Khojasteh et al., 2011).
Antifungal Pharmacophore Identification
Research on synthetic compounds, including those with pyrazole structures, has focused on fighting pathogens like Fusarium oxysporum, which affects crops such as date palms. The study involved structure–activity relationship (SAR) interpretations for identifying efficient antifungal pharmacophores, which is crucial for developing targeted molecules against agricultural pathogens (Kaddouri et al., 2022).
Exploration of Thiophene Analogues
The carcinogenic potential of thiophene analogues, through the synthesis and evaluation of compounds like N-(5-phenylthiophen-2-yl)acetamide, has been investigated to understand their biological activity and potential carcinogenicity. This research contributes to the broader understanding of the structural influences on carcinogenic activity and the reliability of in vitro predictions for new compounds (Ashby et al., 1978).
Heterocyclic Compound Synthesis and Bioactivity
Studies on the synthesis of heterocyclic compounds, including pyrazoles and thiophenes, have highlighted their significance as building blocks for creating biologically active compounds. These compounds exhibit a wide range of activities, such as antimicrobial, antifungal, and anticancer properties, demonstrating their importance in drug discovery and development (Gomaa & Ali, 2020).
Biodegradation of Condensed Thiophenes in Petroleum
Research on the biodegradation of condensed thiophenes, such as dibenzothiophene, in petroleum-contaminated environments has provided insights into the fate of organosulfur compounds in fossil fuels. This study contributes to understanding the environmental impact of fossil fuel products and the potential for bioremediation strategies (Kropp & Fedorak, 1998).
Properties
IUPAC Name |
4-pyrazol-1-yl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c24-27(25,17-5-3-16(4-6-17)22-10-1-8-19-22)21-13-18(15-7-12-26-14-15)23-11-2-9-20-23/h1-12,14,18,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQUJOPDYLGCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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